molecular formula C15H14O5 B14538053 8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one CAS No. 62407-13-0

8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one

Cat. No.: B14538053
CAS No.: 62407-13-0
M. Wt: 274.27 g/mol
InChI Key: AFHCIXXKDZELDB-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework with additional fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through several methods. One common approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyrano[3,2-c]quinolone structure . Another method involves the one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to ensure the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyran compounds, each with distinct chemical and physical properties.

Scientific Research Applications

8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other extended flavonoids such as:

Uniqueness

What sets 8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one apart is its specific substitution pattern and the presence of methoxy groups at positions 8 and 9. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-8-4-11(16)10-7-19-12-6-14(18-3)13(17-2)5-9(12)15(10)20-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHCIXXKDZELDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40808845
Record name 8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40808845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62407-13-0
Record name 8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40808845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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